molecular formula C15H19NO4 B062014 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 166591-85-1

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B062014
CAS No.: 166591-85-1
M. Wt: 277.31 g/mol
InChI Key: KMTRFKAFNRHBCH-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been developed for the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base. This process yields high chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006). Furthermore, an improved synthesis method for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a modified Pictet-Spengler reaction has been described, showcasing a high yield and enantiomeric excess via recrystallization (Liu et al., 2008).

Application in Organic Synthesis

Substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines have been synthesized and treated with n-butyllithium in THF at -50 °C, demonstrating the versatility of metallation and electrophilic quench for the synthesis of 1-substituted tetrahydroisoquinoline products. This method facilitates the efficient total syntheses of alkaloids like (±)-crispine A and (±)-dysoxyline, showcasing the compound's significance in the synthesis of complex natural products (Talk, Duperray, Li, & Coldham, 2016).

Advanced Synthetic Applications

The compound serves as a precursor for diverse synthetic routes, including the versatile synthesis of functionalized tetrahydroisoquinolines, which are crucial for developing therapeutic agents. This synthesis route allows for the incorporation of various substituents, highlighting the compound's utility in creating medicinally relevant structures (Kole & Singh, 2019). Additionally, it's been used in the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, indicating its importance in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The compound interacts with its targets (amines) by forming a protective layer . This protective layer prevents the amines from reacting with other substances during the synthesis process . The protective layer can be removed later using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the peptide synthesis pathway . It is used in the synthesis of peptides and proteins, where it protects the amines from unwanted reactions . This allows for more precise and controlled synthesis of peptides .

Result of Action

The result of the compound’s action is the protection of amines during peptide synthesis . This allows for the synthesis of peptides without unwanted side reactions, leading to more precise and efficient synthesis .

Action Environment

The action of this compound is influenced by the chemical environment . For instance, the compound can be added to amines under aqueous conditions . The removal of the protective layer requires the presence of strong acids . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the synthesis process.

Safety and Hazards

The safety and hazards of compounds involving the Boc group should be considered. For example, a safety data sheet for a similar compound, N-BOC-DL-2-Aminotetralin-2-carboxylic acid, advises against its use in food, drug, pesticide, or biocidal product use .

Future Directions

The future directions of research involving the Boc group could include the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available Boc-protected amino acids . Another direction could be the synthesis of new derivatives of β-(1,2,4-triazol-1-yl)alanine .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRFKAFNRHBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570950
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166591-85-1
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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